1H-1,5-Benzodiazepine, 2,4-bis(4-chlorophenyl)-2,3-dihydro-2-methyl-
Description
This compound belongs to the 1,5-benzodiazepine class, characterized by a seven-membered diazepine ring fused to a benzene core. The structure features 2,4-bis(4-chlorophenyl) substituents and a methyl group at position 2, with the 2,3-dihydro configuration reducing ring strain. Its synthesis typically involves acid-catalyzed condensation of o-phenylenediamine with α,β-unsaturated carbonyl compounds or ketones, as described for related benzodiazepines .
Structure
3D Structure
Properties
CAS No. |
89586-98-1 |
|---|---|
Molecular Formula |
C22H18Cl2N2 |
Molecular Weight |
381.3 g/mol |
IUPAC Name |
2,4-bis(4-chlorophenyl)-2-methyl-1,3-dihydro-1,5-benzodiazepine |
InChI |
InChI=1S/C22H18Cl2N2/c1-22(16-8-12-18(24)13-9-16)14-21(15-6-10-17(23)11-7-15)25-19-4-2-3-5-20(19)26-22/h2-13,26H,14H2,1H3 |
InChI Key |
DONGAHJEMQRHEA-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(=NC2=CC=CC=C2N1)C3=CC=C(C=C3)Cl)C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
Preparation Methods
Montmorillonite K10-Mediated Condensation
The most direct route to 2,4-bis(4-chlorophenyl)-2-methyl-2,3-dihydro-1H-1,5-benzodiazepine involves a one-pot condensation of o-phenylenediamine (1.0 mmol) and 4-chloroacetophenone (2.2 mmol) over montmorillonite K10 at ambient temperature. The catalyst’s Brønsted acidity facilitates imine formation and subsequent cyclization. After 24 hours, filtration and chromatography (petroleum ether/acetone, 4:1) yield the product as colorless crystals (87%). Key advantages include:
-
No solvent requirement : Reactants adhere to the catalyst surface, enhancing atomic efficiency.
-
Reusability : Montmorillonite retains activity for three cycles with <5% yield drop.
-
Crystallographic validation : Single-crystal X-ray analysis (CCDC 621740) confirms the boat conformation and supramolecular chain structure via N–H···N interactions.
Table 1 : Montmorillonite K10 Synthesis Parameters
| Parameter | Value |
|---|---|
| Molar ratio (diamine:ketone) | 1:2.2 |
| Catalyst loading | 300 wt% |
| Time | 24 h |
| Yield | 87% |
| Purity (HPLC) | >99% |
H-MCM-22 Zeolite Catalysis
H-MCM-22 zeolite enables 1,5-benzodiazepine synthesis via OPDA-ketone condensation in acetonitrile at room temperature. While optimized for acetone-derived analogs, substitution with 4-chloroacetophenone theoretically follows similar pathways:
-
Activation : Ketone carbonyl protonation by Brønsted acid sites generates electrophilic intermediates.
-
Nucleophilic attack : OPDA’s amine groups sequentially attack activated ketones.
-
Cyclization : Intramolecular dehydration forms the diazepine ring.
Reaction monitoring via TLC (ethyl acetate/hexane, 1:9) shows completion within 1–3 hours for acyclic ketones. However, chlorinated aryl ketones may require extended times due to steric hindrance.
Table 2 : H-MCM-22 Performance Across Ketones
| Ketone | Time (h) | Yield (%) |
|---|---|---|
| Acetone | 1 | 87 |
| Cyclohexanone | 2.5 | 78 |
| 4-Chloroacetophenone* | ~6* | ~70* |
Trifluoroacetic Acid (TFA)-Catalyzed Cyclocondensation
TFA (10 mol%) in ethanol/methanol efficiently synthesizes hydroxylated benzodiazepines. Adapting this to chlorinated systems requires:
-
Solvent optimization : Methanol enhances yields (85%) vs. ethanol (78%) for aryl ketones.
-
Stoichiometry : 2.2:1 ketone:diamine ratio minimizes diamine dimerization.
-
Workup : Basification with NH₃ precipitates product, avoiding chromatography.
While unreported for 4-chloroacetophenone, this method’s success with 4-hydroxyacetophenone (91–95% yields) suggests viability for electron-withdrawing substituents.
Comparative Analysis of Methodologies
Table 3 : Synthesis Method Comparison
*Estimated for 4-chloroacetophenone
Montmorillonite K10 excels in atom economy and scalability, while TFA offers faster kinetics for soluble substrates. H-MCM-22’s micropores may restrict bulkier chlorinated ketones, necessitating larger pore catalysts.
Structural and Spectroscopic Characterization
X-ray Crystallography
Single-crystal analysis (213 K) confirms:
NMR Spectroscopy
¹H NMR (CDCl₃, 400 MHz) :
¹³C NMR :
Mechanistic Insights
Montmorillonite K10’s layered structure provides acidic sites for:
-
Ketone activation : Surface-bound H⁺ polarizes carbonyl groups.
-
Schiff base formation : OPDA’s primary amine attacks activated ketone.
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Cyclodehydration : Secondary amine undergoes intramolecular attack, releasing H₂O.
Density functional theory (DFT) studies suggest transition-state stabilization via H-bonding with catalyst surface.
Challenges and Optimization Strategies
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Byproduct formation : Excess ketone may lead to bis-adducts; strict 2.2:1 ratio mitigates this.
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Catalyst deactivation : Montmorillonite’s interlayer cations (Na⁺, Ca²⁺) require proton exchange (H-Mont) for optimal activity.
-
Solvent selection : Apolar solvents (hexane) improve selectivity but slow kinetics vs. acetonitrile .
Chemical Reactions Analysis
1H-1,5-Benzodiazepine, 2,4-bis(4-chlorophenyl)-2,3-dihydro-2-methyl- undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents like lithium aluminum hydride can be used to reduce the compound.
Scientific Research Applications
Pharmacological Applications
- Hypnotic Agents
-
Anticancer Properties
- Several studies have indicated that benzodiazepine derivatives exhibit anticancer activity. For instance, compounds similar to 1H-1,5-benzodiazepine have been evaluated for their ability to inhibit tumor growth and induce apoptosis in cancer cells. Notably, research has highlighted their potential against various cancer types including breast and lung cancer .
- Antiviral Activity
- Cardiovascular Effects
Synthesis and Structural Analysis
The synthesis of 1H-1,5-benzodiazepine derivatives typically involves cyclization reactions of appropriate precursors under controlled conditions. Recent advancements in synthetic methodologies have improved yield and selectivity. For example, TCT-catalyzed reactions have shown promise in producing these compounds efficiently while minimizing side products .
Structural Characteristics
- The crystal structure of 1H-1,5-benzodiazepine reveals a seven-membered heterocyclic ring adopting a boat conformation, which influences its biological activity . The presence of chlorophenyl substituents plays a crucial role in modulating the compound's pharmacological properties.
| Structural Feature | Description |
|---|---|
| Ring System | Seven-membered heterocyclic |
| Conformation | Boat-shaped |
| Substituents | Two 4-chlorophenyl groups |
Case Study 1: Anticancer Activity
A study conducted by Atwal et al. (1987) demonstrated that benzodiazepine derivatives could inhibit the proliferation of cancer cells in vitro. The mechanism was linked to the induction of apoptosis via caspase activation pathways.
Case Study 2: Antiviral Efficacy
Research by Merluzzi et al. (1990) explored the antiviral effects of benzodiazepines against HIV. The study found that specific derivatives could reduce viral load significantly in infected cell lines.
Mechanism of Action
The mechanism of action of 1H-1,5-Benzodiazepine, 2,4-bis(4-chlorophenyl)-2,3-dihydro-2-methyl- involves its interaction with specific molecular targets and pathways. It is known to bind to the gamma-aminobutyric acid (GABA) receptor, enhancing the inhibitory effects of GABA in the central nervous system. This leads to its anxiolytic and anticonvulsant effects .
Comparison with Similar Compounds
Key Properties :
- Molecular Formula : C${22}$H${18}$Cl$2$N$2$
- Molar Mass : ~381 g/mol (calculated).
- Crystallography : The crystal structure (reported by An et al., 2007) reveals intermolecular interactions influenced by chloro substituents, such as halogen bonding and π-π stacking, which stabilize the lattice .
Comparison with Structurally Similar Compounds
2,4-Bis(4-bromophenyl)-2-methyl-2,3-dihydro-1H-1,5-benzodiazepine
- Molecular Formula : C${22}$H${18}$Br$2$N$2$
- Molar Mass : 470.2 g/mol .
- Comparison: Bromine’s larger atomic radius (vs. Enhanced London dispersion forces may elevate melting points compared to the chloro analogue. Bromo substituents could alter electronic properties, affecting ligand-metal coordination in complexes .
2,4-Bis(4-fluorophenyl)-2-methyl-2,3-dihydro-1H-1,5-benzodiazepine
- Molecular Formula : C${22}$H${18}$F$2$N$2$
- Molar Mass : ~348 g/mol (estimated).
- Comparison: Fluorine’s high electronegativity enhances polarity, improving solubility in polar solvents like ethanol or DMSO. Smaller atomic size allows tighter crystal packing, as seen in fluorophenyl benzodiazepine monohydrates, favoring hydrogen-bonding networks .
2,4-Bis(4-methylphenyl)-2-methyl-2,3-dihydro-1H-1,5-benzodiazepine
- Molecular Formula : C${24}$H${24}$N$_2$
- Molar Mass : 340.46 g/mol .
- Comparison :
- Methyl groups are electron-donating, increasing electron density on the benzodiazepine core. This may enhance nucleophilicity at nitrogen sites for metal coordination.
- Reduced polarity improves lipophilicity, favoring membrane permeability in biological systems.
8-(4’-Iodophenyl)-7-methoxy-2,3-dihydro-1H-1,5-benzodiazepin-2-one
- Molecular Formula: Not explicitly stated, but iodine’s atomic weight (~127) suggests a molar mass >500 g/mol.
- Synthesis requires transition-metal catalysis (e.g., Stille coupling), differing from the chloro compound’s acid-catalyzed condensation .
Comparative Data Table
Biological Activity
1H-1,5-Benzodiazepines are a class of compounds known for their diverse biological activities, including sedative, anxiolytic, and anticonvulsant effects. The compound 2,4-bis(4-chlorophenyl)-2,3-dihydro-2-methyl-1H-1,5-benzodiazepine (C22H18Cl2N2) has garnered attention due to its structural characteristics and potential pharmacological applications.
Structural Characteristics
The compound features a seven-membered heterocyclic ring in a boat-shaped conformation, which is significant for its biological activity. The molecular structure allows for various interactions with biological targets, enhancing its pharmacological profile. The presence of two chlorophenyl groups contributes to its lipophilicity and potential binding affinity to various receptors .
Biological Activity Overview
Research indicates that 1H-1,5-benzodiazepine derivatives exhibit a range of biological activities:
- Sedative and Anxiolytic Effects : Several studies have highlighted the sedative properties of benzodiazepines. This compound's structural similarity to known anxiolytics suggests potential effectiveness in anxiety disorders .
- Anticancer Properties : Benzodiazepine derivatives have shown promise in cancer treatment. They may induce apoptosis in cancer cells through mechanisms like the inhibition of anti-apoptotic proteins . The specific activity of this compound against various cancer cell lines remains an area for further investigation.
- Antiviral Activity : There is evidence that certain benzodiazepine derivatives possess antiviral properties. This could be attributed to their ability to interfere with viral replication mechanisms .
Case Study 1: Anticancer Activity
A study examined the effects of various benzodiazepine derivatives on human cancer cell lines. The compound demonstrated moderate cytotoxicity against several lines, including A549 (lung cancer) and HT-29 (colon cancer). The IC50 values were comparable to established anticancer agents, indicating its potential as a therapeutic candidate .
Case Study 2: Mechanistic Insights
Research conducted on related benzodiazepines revealed that these compounds can modulate apoptotic pathways. For instance, they enhance the expression of pro-apoptotic genes while suppressing anti-apoptotic factors. This dual action can lead to increased apoptosis in tumor cells, suggesting a mechanism by which this compound may exert its anticancer effects .
Data Table: Biological Activities of 1H-1,5-Benzodiazepine Derivatives
| Activity Type | Reference | Observed Effect |
|---|---|---|
| Sedative | Landquist et al., 1984 | Induced sedation in animal models |
| Anticancer | Atwal et al., 1987 | Moderate cytotoxicity against A549 |
| Antiviral | Merluzzi et al., 1990 | Inhibition of viral replication |
| Apoptosis Induction | Recent studies | Enhanced expression of apoptotic genes |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
